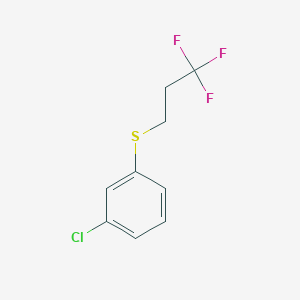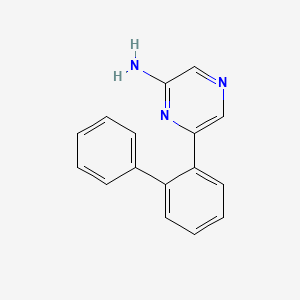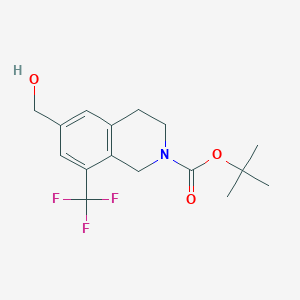
(2R,3R,4S,5R)-2-(8-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Chloroinosine typically involves the chlorination of inosine. One common method involves the use of thionyl chloride (SOCl2) in the presence of a suitable solvent such as dimethylformamide (DMF) to introduce the chlorine atom at the 8th position of the inosine nucleobase . The reaction conditions often require careful control of temperature and pH to ensure the selective chlorination of the desired position.
The compound is typically crystallized or lyophilized for storage and handling .
Chemical Reactions Analysis
8-Chloroinosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Hydrolysis: 8-Chloroinosine can be hydrolyzed to form inosine and other related compounds.
Common reagents used in these reactions include thionyl chloride for chlorination, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloroinosine has several scientific research applications, including:
Cancer Research: It is studied as a potential metabolite of 8-chloro cyclic AMP, which has shown tumor growth inhibitory properties.
Biochemistry: The compound is used to study the metabolic pathways and mechanisms of action of purine nucleosides.
Mechanism of Action
The mechanism of action of 8-Chloroinosine involves its conversion from 8-chloro cyclic AMP to 8-chloroadenosine, which then mediates the down-regulation of cyclic AMP-dependent protein kinase (PKA) in normal and neoplastic cells . This process is independent of cyclic AMP and involves the specific decrease in the intracellular concentration of the type I isozyme of PKA . The compound also induces apoptosis and inhibits DNA synthesis in certain cancer cell lines .
Comparison with Similar Compounds
8-Chloroinosine is similar to other purine nucleoside analogs such as:
8-Chloroadenosine: Shares a similar structure and mechanism of action, but with an adenosine base instead of inosine.
8-Chloro cyclic AMP: The parent compound from which 8-Chloroinosine is derived.
8-Chlorohypoxanthine: Another metabolite of 8-chloro cyclic AMP with similar properties.
The uniqueness of 8-Chloroinosine lies in its specific substitution at the 8th position and its role as a metabolite of 8-chloro cyclic AMP, which contributes to its distinct biological activities and research applications.
Properties
Molecular Formula |
C10H11ClN4O5 |
|---|---|
Molecular Weight |
302.67 g/mol |
IUPAC Name |
8-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19) |
InChI Key |
ROPMUQKCJYNROP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13900155.png)


![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)



![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)


![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)
